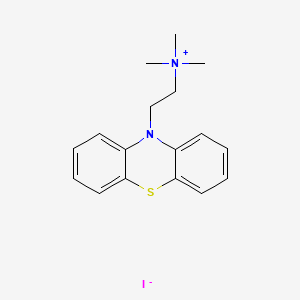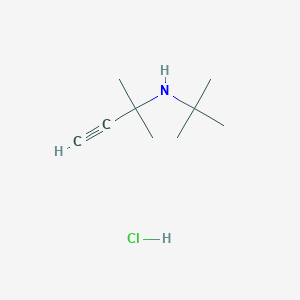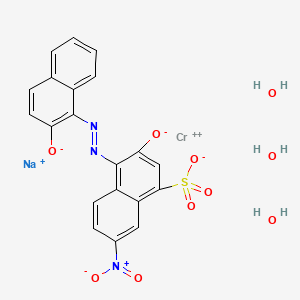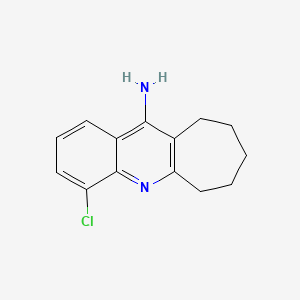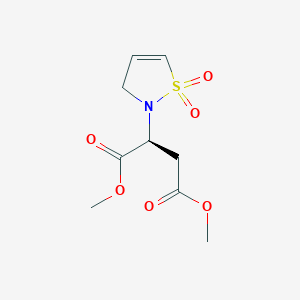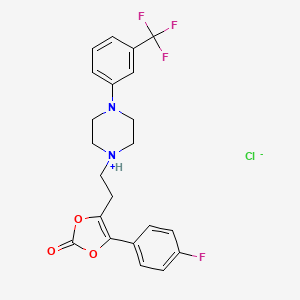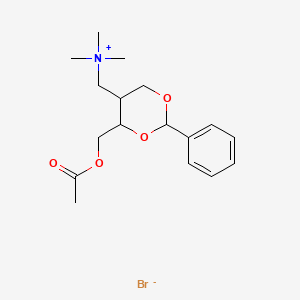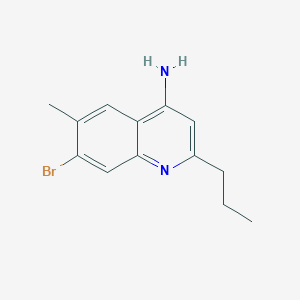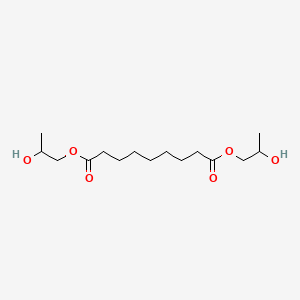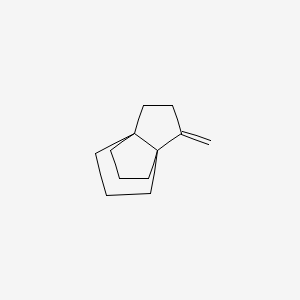
(3.3.3)-Propellane, 2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3.3.3)-Propellane, 2-methylene- is a highly strained organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its unusual bonding and high strain energy, which make it a fascinating subject for theoretical and experimental studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3.3.3)-Propellane, 2-methylene- typically involves the formation of the bicyclic core followed by the introduction of the methylene group. One common method includes the cyclization of appropriate precursors under high-pressure conditions to form the strained bicyclic structure. The methylene group can then be introduced via a Wittig reaction or similar methodology.
Industrial Production Methods
Industrial production of (3.3.3)-Propellane, 2-methylene- is less common due to the complexity and cost associated with its synthesis. advancements in synthetic techniques and the development of more efficient catalysts may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(3.3.3)-Propellane, 2-methylene- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.
Substitution: The methylene group can participate in substitution reactions, leading to a range of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (3.3.3)-Propellane, 2-methylene- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to manage the high strain energy of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(3.3.3)-Propellane, 2-methylene- has several applications in scientific research:
Chemistry: It serves as a model compound for studying strain energy and reactivity in highly strained systems.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: While not widely used industrially, its unique properties make it a candidate for specialized applications in materials science and catalysis.
Mécanisme D'action
The mechanism by which (3.3.3)-Propellane, 2-methylene- exerts its effects is primarily related to its high strain energy and the reactivity of the methylene group. The compound can undergo various reactions that relieve strain, often involving the formation of new bonds or the breaking of existing ones. Molecular targets and pathways involved in these reactions are typically those that can accommodate or benefit from the release of strain energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.0]octane: Another highly strained bicyclic compound, but without the methylene group.
Cubane: Known for its high strain energy and unique cubic structure.
Norbornane: A less strained bicyclic compound often used as a comparison for studying strain effects.
Uniqueness
(3.3.3)-Propellane, 2-methylene- is unique due to its combination of high strain energy and the presence of a reactive methylene group. This makes it more reactive and versatile in chemical reactions compared to other similar compounds.
Propriétés
Numéro CAS |
111917-14-7 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
2-methylidenetricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C12H18/c1-10-4-9-11-5-2-7-12(10,11)8-3-6-11/h1-9H2 |
Clé InChI |
JRBVAAGYBLRKMS-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC23C1(CCC2)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


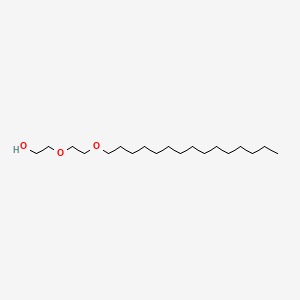
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
